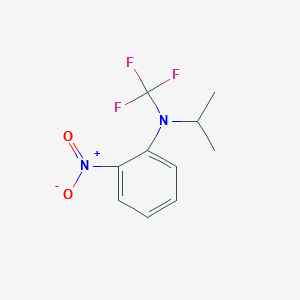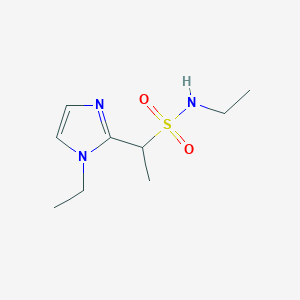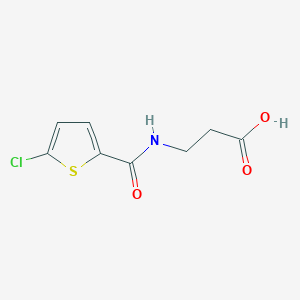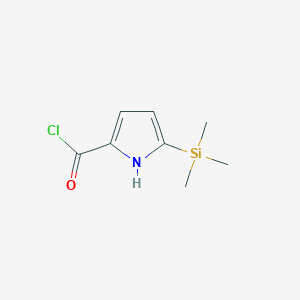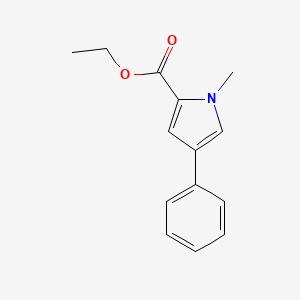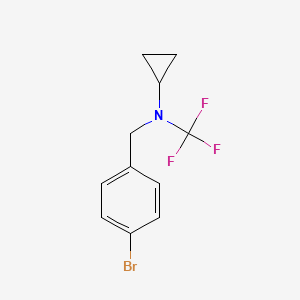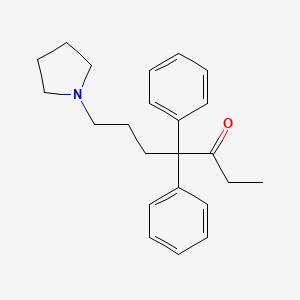
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- is a chemical compound with the molecular formula C23H29NO and a molecular weight of 33548 g/mol It is characterized by a heptanone backbone with diphenyl and pyrrolidinyl substituents
Preparation Methods
The synthesis of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves several steps. One common method includes the reaction of 4,4-diphenyl-3-heptanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various receptors or enzymes, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence cellular pathways and lead to the observed biological effects.
Comparison with Similar Compounds
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- can be compared with similar compounds such as:
Dipipanone: Another compound with a similar structure but with a piperidinyl group instead of pyrrolidinyl.
4,4-Diphenyl-6-(1-pyrrolidinyl)-3-heptanone: A closely related compound with slight variations in the substituents.
The uniqueness of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- lies in its specific substituent arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63834-36-6 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4,4-diphenyl-7-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-2-22(25)23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)16-11-19-24-17-9-10-18-24/h3-8,12-15H,2,9-11,16-19H2,1H3 |
InChI Key |
KMNOADCGBSOLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCCN1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


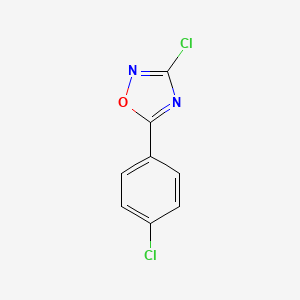
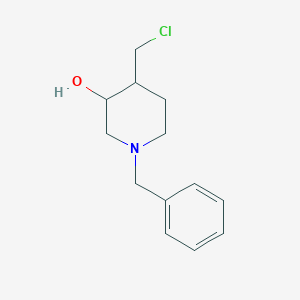
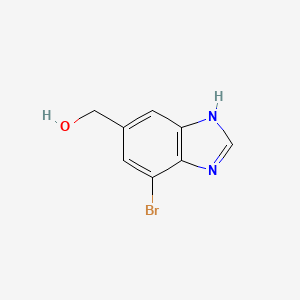

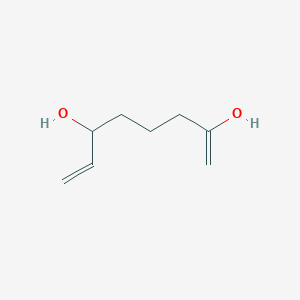
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
